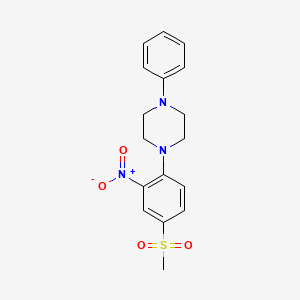

1-(4-(Methylsulfonyl)-2-nitrophenyl)-4-phenylpiperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

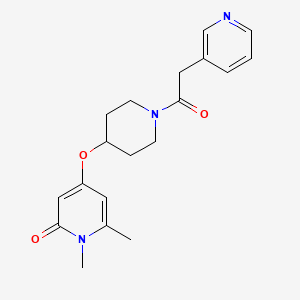

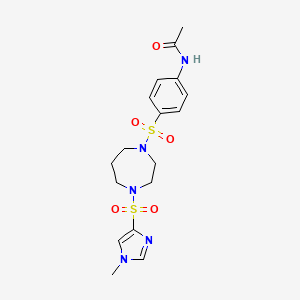

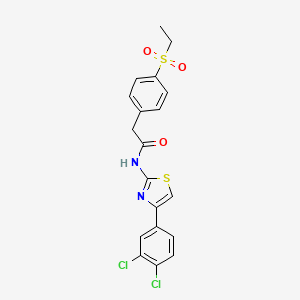

The compound “1-(4-(Methylsulfonyl)-2-nitrophenyl)-4-phenylpiperazine” is a piperazine derivative. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring . The “4-(Methylsulfonyl)-2-nitrophenyl” and “4-phenyl” indicate the presence of a methylsulfonyl group, a nitro group, and a phenyl group attached to the piperazine ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperazine ring, which is a heterocyclic amine, along with a phenyl ring and a nitrophenyl ring substituted with a methylsulfonyl group . Detailed structural analysis would require experimental techniques such as NMR, IR, and X-ray crystallography .Chemical Reactions Analysis

Piperazine derivatives are known to undergo a variety of chemical reactions, particularly those involving the nitrogen atoms in the ring . The nitro group and the methylsulfonyl group could also potentially participate in various reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Piperazines are generally soluble in water and organic solvents, and they can form salts with acids .Scientific Research Applications

Antibody-Based Methods in Environmental and Food Analysis

Antibodies have been extensively utilized as analytical tools in assays developed for clinical chemistry, endocrinology, and notably for food and environmental research and risk control. The development of antibodies for ELISA and related techniques, such as immunosensors, has been directed especially towards various chemicals, including sulfonylurea herbicides and toxic metabolites. This illustrates the application of antibody development in detecting and monitoring environmental pollutants and ensuring food safety, demonstrating the compound's significance in environmental and food analytical methodologies (Fránek & Hruška, 2018).

N-Phenylpiperazine Derivatives in Medicinal Chemistry

The N-phenylpiperazine subunit represents a versatile scaffold in medicinal chemistry, with derivatives reaching late-stage clinical trials for treating CNS disorders. This highlights the compound's role in drug development, suggesting its utility beyond a "CNS structure" and potential applications in various therapeutic fields. The review of patents concerning N-phenylpiperazine derivatives suggests the underutilization of this scaffold in therapeutic uses, indicating a wide range of potential applications in medicinal chemistry and pharmacology (Maia, Tesch, & Fraga, 2012).

Analytical Methods in Determining Antioxidant Activity

Analytical methods for determining antioxidant activity are critical in various fields, including food engineering, medicine, and pharmacy. The review of tests used to determine antioxidant activity highlights the importance of understanding the detection mechanisms, applicability, advantages, and disadvantages of these methods. This research area's significance is underscored by the application of such assays in analyzing complex samples and contributing to the study of antioxidants and their implications in health and disease prevention (Munteanu & Apetrei, 2021).

Environmental Research on Mutagenic Effects

The coordinated research effort on comparing test systems for detecting mutagenic effects sponsored by the E.E.C. emphasizes the importance of assessing the mutagenic effects of chemicals in various assay systems. This effort illustrates the compound's application in environmental research aimed at understanding and mitigating the genetic impacts of chemical exposure, contributing to public health and safety (Adler, 1980).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

The compound “1-(4-(Methylsulfonyl)-2-nitrophenyl)-4-phenylpiperazine” is a complex organic molecule. Compounds with similar structures have been known to interact with various enzymes and receptors in the body .

Mode of Action

Similar compounds have been shown to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the exact nature and structure of the compound.

Biochemical Pathways

Compounds with similar structures have been known to affect various metabolic pathways . The downstream effects of these interactions would depend on the specific pathways involved and the role of the compound within these pathways.

Pharmacokinetics

The pharmacokinetic properties of a compound are crucial in determining its bioavailability and overall effect in the body .

Result of Action

The effects would likely depend on the compound’s interactions with its targets and the subsequent changes in cellular processes .

Action Environment

The action, efficacy, and stability of “this compound” can be influenced by various environmental factors. These factors could include pH, temperature, presence of other compounds, and specific conditions within the body .

properties

IUPAC Name |

1-(4-methylsulfonyl-2-nitrophenyl)-4-phenylpiperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O4S/c1-25(23,24)15-7-8-16(17(13-15)20(21)22)19-11-9-18(10-12-19)14-5-3-2-4-6-14/h2-8,13H,9-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JROAHKOQPJADEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)N2CCN(CC2)C3=CC=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3,4-Dimethoxyphenyl)sulfonyl-2-[2-(2-methoxyphenyl)ethyl]guanidine](/img/structure/B2576589.png)

![(Z)-1-(4-fluorobenzyl)-3-(((4-methoxyphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2576591.png)

![7-Chloro-1-(3-chlorophenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/no-structure.png)

![Ethyl 4-[[2-[[5-[[[4-(dimethylsulfamoyl)benzoyl]amino]methyl]-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2576593.png)

![5-methyl-3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-6-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2576597.png)

![ethyl 3-{[(10-oxo-2,3,10,10a-tetrahydrobenzo[b]cyclopenta[e][1,4]diazepin-9(1H)-yl)acetyl]amino}benzoate](/img/structure/B2576599.png)

![2-((1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2576604.png)

![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2576605.png)